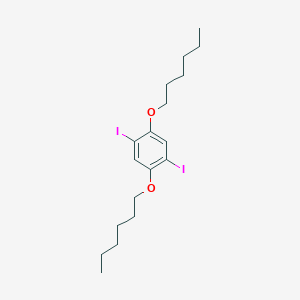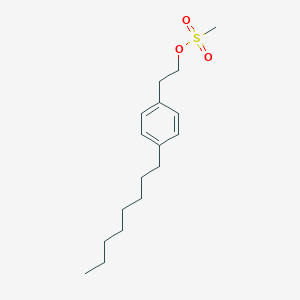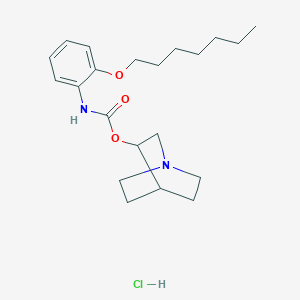
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid (abbreviated as ANBP) is a chemical compound that has been widely used in scientific research due to its unique properties. ANBP is a non-proteinogenic amino acid that contains a nitrophenyl group, which makes it a useful tool for studying protein-ligand interactions, enzymatic reactions, and other biochemical processes.
Applications De Recherche Scientifique
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug discovery. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to probe the binding sites and mechanisms of these proteins. This compound has also been used as a substrate for enzymatic reactions, allowing researchers to study the kinetics and mechanisms of these reactions.
Mécanisme D'action
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid is a non-proteinogenic amino acid that contains a nitrophenyl group, which makes it a useful tool for studying protein-ligand interactions, enzymatic reactions, and other biochemical processes. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to probe the binding sites and mechanisms of these proteins. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the regulation of cellular signaling pathways. This compound has also been shown to have neuroprotective effects, and may have potential therapeutic applications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has several advantages for use in lab experiments, including its high purity and availability, its ability to bind to a variety of proteins, and its potential therapeutic applications. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research involving 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid, including the development of new synthetic methods, the identification of new protein targets, and the exploration of its potential therapeutic applications. This compound may also be useful for the development of new drugs and treatments for a variety of diseases, including neurodegenerative diseases, cancer, and infectious diseases.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its properties. This compound has been shown to have a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug discovery. This compound has several advantages for use in lab experiments, including its high purity and availability, its ability to bind to a variety of proteins, and its potential therapeutic applications. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage. There are several future directions for research involving this compound, including the development of new synthetic methods, the identification of new protein targets, and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid can be synthesized using a multi-step process that involves the reaction of 4-nitrophenylacetic acid with isobutyl chloroformate to form the corresponding acid chloride. This acid chloride is then reacted with L-alanine in the presence of triethylamine to form the this compound product. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available reagent for scientific research.
Propriétés
Numéro CAS |
153212-72-7 |
|---|---|
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.2 g/mol |
Nom IUPAC |
2-amino-4-(4-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-1-3-7(4-2-6)12(16)17/h1-4,8H,5,11H2,(H,14,15) |
Clé InChI |
WSJGJJOHRFJSOD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-] |
Synonymes |
DL-2-AMINO-4-(4-NITROPHENYL)-4-OXOBUTANOIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)



![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)








